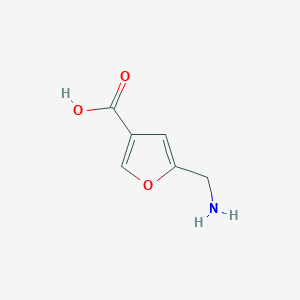

5-(Aminomethyl)furan-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)furan-3-carboxylic acid is a chemical compound with the molecular weight of 141.13 . It is also known by its IUPAC name, 5-(aminomethyl)-3-furoic acid . It is typically stored at 4 degrees Celsius and comes in a powder form .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)furan-3-carboxylic acid can be achieved through the reductive amination of 5-formyl-2-furancarboxylic acid . This process involves the use of a cobalt phosphide nanorod catalyst . Under optimized conditions, i.e., 0.5 mmol of FFCA-acetal, 5 mmol of NH4OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H2 at 393 K for 3 hours in methanol/water 2/1 (v/v), AMFCA was obtained in 91% yield .Molecular Structure Analysis

The InChI code for 5-(Aminomethyl)furan-3-carboxylic acid is 1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9) . This indicates the presence of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-(Aminomethyl)furan-3-carboxylic acid are primarily related to its synthesis. As mentioned earlier, it can be synthesized through the reductive amination of 5-formyl-2-furancarboxylic acid . The reaction route via the hemiacetal form of FFCA-acetal is key for efficient AMFCA formation .Physical And Chemical Properties Analysis

5-(Aminomethyl)furan-3-carboxylic acid is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 141.13 . The compound is soluble in DMSO .Aplicaciones Científicas De Investigación

- AMFCA and its derivatives have demonstrated antibacterial properties. Researchers have explored their effectiveness against both gram-positive and gram-negative bacteria .

- For instance, synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds exhibited antibacterial activity .

- The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) yields AMFCA, which can serve as a monomer for biobased polyamides .

- Valorization of 5-hydroxymethylfurfural (HMF) into AMFCA, along with other intermediates like 2,5-dihydroxymethylfuran (DHMF), 2,5-dicarboxaldehydefuran (DCAF), and 5-hydroxymethyl-2-furancarboxylic acid (HFCA), provides building blocks for biobased polymers .

Antibacterial Activity

Biobased Polyamides

Building Blocks for Biobased Polymers

Therapeutic Potential

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(aminomethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQPEURCPVLIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)

![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)

![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)

![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)